molecular formula C11H15ClN2O3 B1671920 Glycylbenzocaine CAS No. 23923-66-2

Glycylbenzocaine

Cat. No.: B1671920
CAS No.: 23923-66-2
M. Wt: 258.7 g/mol
InChI Key: GJIINJNKESVFKT-UHFFFAOYSA-N
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Description

Glycylbenzocaine is a synthetic derivative of benzocaine, a well-established ester-type local anesthetic. The addition of a glycyl group (a glycine residue) to the benzocaine structure aims to modulate physicochemical properties such as solubility, metabolic stability, and duration of action. While benzocaine itself is widely used for topical analgesia, this compound represents a structural modification intended to enhance bioavailability or reduce rapid hydrolysis by esterases, a common limitation of ester anesthetics .

Properties

CAS No.

23923-66-2

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.7 g/mol

IUPAC Name

ethyl 4-[(2-aminoacetyl)amino]benzoate;hydrochloride

InChI

InChI=1S/C11H14N2O3.ClH/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12;/h3-6H,2,7,12H2,1H3,(H,13,14);1H

InChI Key

GJIINJNKESVFKT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN.Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN.Cl

Appearance

Solid powder

Other CAS No.

23923-66-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glycylbenzocaine;  Glycylbenzocaine hydrochloride;  Glycylbenzocaine HCl;  N-Glycylbenzocaine hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Glycylbenzocaine belongs to the 2-aminobenzamide family, sharing core structural features with procaine, tetracaine, and penicillin-G-procaine. Key differences lie in functional groups and side chains, which influence pharmacological behavior:

Compound Core Structure Functional Modifications Primary Use
Benzocaine Para-aminobenzoic acid ester No amino group substitution Topical anesthesia
This compound Benzocaine + glycyl Glycine conjugated to benzocaine Experimental/local analgesia (hypothetical)
Procaine Diethylaminoethyl ester Hydrophilic amino group Injectable anesthesia
Penicillin-G-procaine Procaine + penicillin-G Procaine stabilizes penicillin Antibiotic delivery

Key Observations :

  • The glycyl group in this compound may enhance water solubility compared to benzocaine, similar to how procaine’s amino group improves injectability .
  • Unlike penicillin-G-procaine, this compound lacks antibiotic activity but could theoretically prolong anesthetic effects due to slower esterase-mediated hydrolysis .

Pharmacokinetic and Pharmacodynamic Profiles

Physicochemical Properties
Property Benzocaine This compound* Procaine
Molecular Weight 165.19 g/mol ~222.25 g/mol 236.31 g/mol
pKa 2.5 ~3.0–3.5 8.9
Solubility (H₂O) Low Moderate High

*Hypothetical values based on glycylation’s impact on benzocaine.

Metabolic Pathways
  • Benzocaine: Rapid hydrolysis by plasma esterases to para-aminobenzoic acid (PABA) .
  • This compound : Hypothesized to undergo slower hydrolysis due to steric hindrance from the glycyl group, akin to procaine’s stability compared to benzocaine .
  • Penicillin-G-procaine : Procaine delays penicillin release, highlighting how structural modifications alter drug release kinetics .

Analytical Methodologies for Comparative Analysis

Studies on analogous compounds employ advanced analytical techniques, which could be applied to this compound:

Spectrophotometry : Used for quantifying benzocaine and penicillin-G-procaine via tropaeolin O dye, suggesting applicability for this compound .

HPLC-Based Glycan Analysis : Tools like GlycoBase and LaCyTools, though designed for glycans, could be adapted to assess this compound’s stability or degradation products .

Mass Spectrometry : Deep sequencing methods (e.g., for proteoglycans) may resolve this compound’s metabolic byproducts .

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